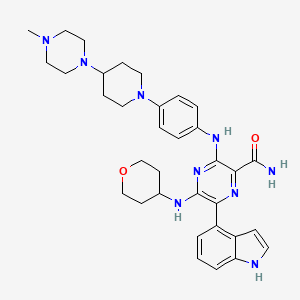

Egfr-IN-25

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C34H43N9O2 |

|---|---|

Molekulargewicht |

609.8 g/mol |

IUPAC-Name |

6-(1H-indol-4-yl)-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide |

InChI |

InChI=1S/C34H43N9O2/c1-41-17-19-43(20-18-41)26-10-15-42(16-11-26)25-7-5-23(6-8-25)37-34-31(32(35)44)39-30(28-3-2-4-29-27(28)9-14-36-29)33(40-34)38-24-12-21-45-22-13-24/h2-9,14,24,26,36H,10-13,15-22H2,1H3,(H2,35,44)(H2,37,38,40) |

InChI-Schlüssel |

ZNERTSDRRJRWIJ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)NC4=NC(=C(N=C4C(=O)N)C5=C6C=CNC6=CC=C5)NC7CCOCC7 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

EGFR-IN-25: An In-Depth Technical Guide on a Novel EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EGFR-IN-25 is a potent, novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant activity against both wild-type and specific mutant forms of the receptor. This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory activity and fundamental chemical properties. Due to the limited publicly available research on this specific compound, this document focuses on the foundational data and places it within the broader context of EGFR inhibitor mechanisms.

Introduction to EGFR and Targeted Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2][3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have become a cornerstone of treatment for EGFR-driven malignancies.[2] However, the emergence of resistance mutations, such as the C797S mutation, presents a significant clinical challenge, rendering many existing therapies ineffective.[4][5] This has spurred the development of next-generation EGFR inhibitors capable of overcoming these resistance mechanisms.

This compound: Quantitative Inhibitory Activity

This compound has been identified as a potent inhibitor of EGFR, particularly against the challenging triple mutant that includes the C797S resistance mutation. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | Cell Line | IC50 (nM) |

| EGFR (DEL19/T790M/C797S) | BaF3 | 9 |

| EGFR (Wild-Type) | A431 | 60 |

Table 1: Inhibitory Activity of this compound. This data highlights the potent and selective activity of this compound against a clinically significant resistance mutation.[6][7]

Presumed Mechanism of Action

While specific mechanistic studies for this compound are not publicly available, its activity against the C797S mutant suggests a non-covalent binding mechanism. Third-generation EGFR inhibitors like osimertinib rely on forming a covalent bond with the cysteine residue at position 797.[5] The C797S mutation, a substitution of cysteine with serine, prevents this covalent binding, leading to drug resistance.[4][5] Therefore, for an inhibitor to be effective against this mutant, it must inhibit the kinase through a different, non-covalent interaction within the ATP-binding pocket.

The following diagram illustrates the general EGFR signaling pathway and the point of inhibition for TKIs.

Figure 1: Generalized EGFR Signaling Pathway and TKI Inhibition.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been published. However, based on the available data, the following standard assays were likely employed.

Cell Lines

-

BaF3 Cells: A murine pro-B cell line that is dependent on IL-3 for survival. These cells are commonly used for studying tyrosine kinase activity as they lack endogenous EGFR, allowing for the stable transfection and expression of specific wild-type or mutant forms of EGFR. This creates a clean system to assess the efficacy of inhibitors against a particular EGFR variant.

-

A431 Cells: A human epidermoid carcinoma cell line known for its high level of wild-type EGFR expression. This cell line is a standard model for evaluating the effect of EGFR inhibitors on cells that are dependent on wild-type EGFR signaling.

Cell Viability/Proliferation Assay

To determine the IC50 values, a cell viability or proliferation assay would be conducted. A common method is the MTT or MTS assay.

Workflow:

-

Cell Seeding: BaF3 cells expressing the desired EGFR mutant or A431 cells are seeded into 96-well plates at a predetermined density.

-

Inhibitor Treatment: A serial dilution of this compound is added to the wells. A control group with no inhibitor is also included.

-

Incubation: The plates are incubated for a set period, typically 72 hours, to allow for cell proliferation.

-

Reagent Addition: A reagent such as MTT or MTS is added to each well. Viable cells with active metabolism will convert the reagent into a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured using a plate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The absorbance readings are normalized to the control group, and the IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

- 1. Estimated Glomerular Filtration Rate in Chronic Kidney Disease: A Critical Review of Estimate-Based Predictions of Individual Outcomes in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physiciansweekly.com [physiciansweekly.com]

- 3. HLB Panagene - custom PNA oligonucleotide synthesis [hlbpanagene.com]

- 4. Discovery of novel EGFR triple-mutation inhibitor with efficacy in preclinical models of NSCLC | BioWorld [bioworld.com]

- 5. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]

- 6. Tyrosine Kinase | DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

Egfr-IN-25: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of Egfr-IN-25, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a potent EGFR inhibitor with the following chemical properties:

-

Molecular Formula: C₃₄H₄₃N₉O₂

-

Molecular Weight: 609.76 g/mol

-

CAS Number: 2749562-63-6

The chemical structure of this compound is depicted below.

Synthesis

The synthesis of this compound is detailed in patent WO2021244505A1. The general synthetic scheme involves a multi-step process culminating in the final compound. Researchers are advised to consult the patent for a detailed, step-by-step synthesis protocol.

Biological Activity and Quantitative Data

This compound has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR. The available quantitative data is summarized in the table below.

| Target | Cell Line | Assay Type | IC₅₀ (nM) | Reference |

| EGFR (DEL19/T790M/C797S) | BaF3 | Cell-based | 9 | [1] |

| EGFR (Wild-Type) | A431 | Cell-based | 60 | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are crucial for the reproducibility of results. The following outlines a general methodology for assessing the inhibitory activity of this compound in a cell-based assay.

Cell-Based EGFR Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against EGFR-expressing cancer cell lines.

Materials:

-

EGFR-expressing cell lines (e.g., A431 for wild-type EGFR, BaF3 cells engineered to express mutant EGFR)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the EGFR-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cell plates and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control (a known EGFR inhibitor).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, which is a critical node in multiple signaling pathways that drive cancer cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of downstream signaling events. This compound, by inhibiting the kinase activity of EGFR, blocks these downstream signals.

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Pathway Analysis

To elucidate the specific downstream effects of this compound, a typical experimental workflow would involve treating cancer cells with the inhibitor and then analyzing the phosphorylation status of key downstream signaling proteins.

Caption: Workflow for analyzing the effect of this compound on downstream signaling pathways.

References

A Technical Whitepaper on the Discovery and Development of a Novel EGFR Inhibitor

Disclaimer: Publicly available information on a specific molecule designated "Egfr-IN-25" is not available. The following in-depth technical guide is a representative example detailing the discovery and development process of a hypothetical novel Epidermal Growth Factor Receptor (EGFR) inhibitor, hereafter referred to as HEI-25 , for illustrative purposes. The data and specific experimental details presented are hypothetical but reflect typical findings in the development of EGFR inhibitors.

Introduction: The Epidermal Growth Factor Receptor (EGFR) as a Therapeutic Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes a conformational change, dimerizes, and activates its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the JAK-STAT pathway, which are crucial for regulating cellular processes like proliferation, survival, and migration.[1]

Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various human cancers, most notably non-small cell lung cancer (NSCLC) and glioblastoma.[2][3][4] Consequently, EGFR has emerged as a critical therapeutic target for the development of targeted cancer therapies. This whitepaper details the discovery and preclinical development of HEI-25, a novel, potent, and selective inhibitor of EGFR.

Discovery of HEI-25: A High-Throughput Screening Approach

HEI-25 was identified through a comprehensive high-throughput screening (HTS) campaign designed to discover novel small molecule inhibitors of the EGFR tyrosine kinase domain. A diverse chemical library of over 500,000 compounds was screened using a biochemical assay that measures the phosphorylation of a synthetic peptide substrate by the recombinant human EGFR kinase domain.

Initial hits were validated through dose-response assays to confirm their inhibitory activity. HEI-25 emerged as a promising lead compound due to its potent and selective inhibition of EGFR.

Chemical Synthesis of HEI-25

HEI-25 is a pyrimidine-based ATP-competitive inhibitor. The core scaffold was synthesized through a multi-step process, starting with the condensation of a substituted guanidine with a β-ketoester to form the pyrimidine ring. Subsequent Suzuki and Buchwald-Hartwig cross-coupling reactions were employed to install the necessary aryl and amino substituents, respectively. The final compound was purified by reverse-phase HPLC.

(Detailed synthetic schemes are proprietary and not included in this document.)

Mechanism of Action and In Vitro Pharmacology

Kinase Inhibition

The inhibitory activity of HEI-25 was assessed against wild-type and various mutant forms of EGFR. The half-maximal inhibitory concentration (IC50) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

| Target Kinase | HEI-25 IC50 (nM) |

| EGFR (Wild-Type) | 5.2 |

| EGFR (L858R) | 1.8 |

| EGFR (Exon 19 Del) | 2.5 |

| EGFR (T790M) | 450.7 |

| HER2 | 150.3 |

| VEGFR2 | > 10,000 |

| Table 1: In Vitro Kinase Inhibitory Activity of HEI-25. |

The data indicate that HEI-25 is a potent inhibitor of wild-type and activating mutant forms of EGFR (L858R, Exon 19 Del) but shows significantly less activity against the T790M resistance mutation. The compound demonstrates good selectivity against other related kinases like HER2 and excellent selectivity against unrelated kinases such as VEGFR2.

Cellular Activity

The anti-proliferative effects of HEI-25 were evaluated in various cancer cell lines with different EGFR statuses using a standard MTT assay after 72 hours of treatment.

| Cell Line | EGFR Status | HEI-25 GI50 (nM) |

| A431 | Wild-Type (Overexpressed) | 10.5 |

| HCC827 | Exon 19 Deletion | 8.2 |

| NCI-H1975 | L858R / T790M | 890.1 |

| MCF-7 | EGFR-Negative | > 10,000 |

| Table 2: Anti-proliferative Activity of HEI-25 in Cancer Cell Lines. |

The results from the cell-based assays are consistent with the kinase inhibition data, showing potent growth inhibition in EGFR-dependent cell lines and significantly lower activity in cells with the T790M resistance mutation or those that do not depend on EGFR signaling.

Inhibition of EGFR Signaling

To confirm that the anti-proliferative effects of HEI-25 are due to the inhibition of EGFR signaling, western blot analysis was performed on lysates from A431 cells treated with the compound.

Treatment with HEI-25 resulted in a dose-dependent decrease in the phosphorylation of EGFR (p-EGFR) and downstream signaling proteins, including AKT (p-AKT) and ERK (p-ERK), confirming its mechanism of action at the cellular level.

Preclinical In Vivo Studies

The in vivo efficacy of HEI-25 was evaluated in a xenograft mouse model. Nude mice bearing established A431 tumors were treated orally with HEI-25 once daily.

| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| HEI-25 | 25 | 45 |

| HEI-25 | 50 | 78 |

| Table 3: In Vivo Efficacy of HEI-25 in A431 Xenograft Model. |

HEI-25 demonstrated significant, dose-dependent anti-tumor activity in vivo. The compound was well-tolerated at all tested doses, with no significant body weight loss observed.

Experimental Protocols

EGFR Kinase Assay (TR-FRET)

-

Reagents: Recombinant human EGFR kinase, Poly-GT peptide substrate, ATP, LanthaScreen™ Tb-anti-pTyr antibody, GFP-certified tracer.

-

Procedure:

-

Add 2.5 µL of 4X HEI-25 dilution series in kinase buffer to a 384-well plate.

-

Add 2.5 µL of 4X EGFR kinase/peptide mix.

-

Add 5 µL of 2X ATP solution to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of 2X TR-FRET detection mix.

-

Incubate for 30 minutes at room temperature.

-

Read the plate on a fluorescence plate reader (excitation 340 nm, emission 495 nm and 520 nm).

-

Calculate the emission ratio and determine IC50 values from the dose-response curve.

-

Cell Proliferation Assay (MTT)

-

Cell Seeding: Seed cancer cells (e.g., A431, HCC827) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of HEI-25 for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated controls and determine the GI50 value.

Western Blotting

-

Cell Treatment & Lysis: Treat sub-confluent cells with HEI-25 for 2 hours. Wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20 µg of protein per lane on a 4-12% Bis-Tris gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody & Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signals using an ECL substrate and an imaging system.

Conclusion and Future Directions

The preclinical data for HEI-25 demonstrate that it is a potent and selective inhibitor of EGFR, with significant anti-proliferative activity in EGFR-dependent cancer cells and promising in vivo anti-tumor efficacy. These findings support the continued development of HEI-25 as a potential therapeutic agent for the treatment of EGFR-driven cancers. Future studies will focus on comprehensive pharmacokinetic and toxicology profiling to enable the initiation of clinical trials.

References

In-depth Technical Guide: In Vitro Activity of EGFR Inhibitors

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the in vitro evaluation of Epidermal Growth Factor Receptor (EGFR) inhibitors. While a search for the specific compound "Egfr-IN-25" did not yield publicly available data at this time, this document outlines the standard methodologies, data presentation, and key signaling pathways relevant to the preclinical assessment of novel EGFR inhibitors. The principles and protocols described herein are broadly applicable to the characterization of any new chemical entity targeting EGFR.

The epidermal growth factor receptor is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes a conformational change, dimerizes, and autophosphorylates its intracellular tyrosine residues. This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, which are crucial for regulating cellular processes like proliferation, survival, and migration.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.

Quantitative Data on EGFR Inhibitor Activity

The in vitro activity of EGFR inhibitors is typically quantified by their ability to inhibit the enzymatic activity of the EGFR kinase and to suppress the growth of cancer cell lines dependent on EGFR signaling. The following tables provide a template for summarizing such data.

Table 1: Enzymatic Inhibition of Wild-Type and Mutant EGFR

| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) | Assay Type |

| Inhibitor X | EGFR (Wild-Type) | 1.5 | 0.8 | Kinase Assay |

| Inhibitor X | EGFR (L858R) | 0.5 | 0.2 | Kinase Assay |

| Inhibitor X | EGFR (T790M) | 50.2 | 25.1 | Kinase Assay |

| Inhibitor Y | EGFR (Wild-Type) | 10.3 | 5.1 | Kinase Assay |

| Inhibitor Y | EGFR (L858R) | 2.1 | 1.0 | Kinase Assay |

| Inhibitor Y | EGFR (T790M) | 150.7 | 75.3 | Kinase Assay |

IC₅₀: The half-maximal inhibitory concentration. Kᵢ: The inhibition constant.

Table 2: Cellular Antiproliferative Activity

| Compound | Cell Line | EGFR Status | GI₅₀ (nM) | Assay Type |

| Inhibitor X | A549 | Wild-Type | >1000 | Cell Viability |

| Inhibitor X | HCC827 | Exon 19 Del | 8.9 | Cell Viability |

| Inhibitor X | H1975 | L858R/T790M | 98.5 | Cell Viability |

| Inhibitor Y | A549 | Wild-Type | >1000 | Cell Viability |

| Inhibitor Y | HCC827 | Exon 19 Del | 15.2 | Cell Viability |

| Inhibitor Y | H1975 | L858R/T790M | 450.1 | Cell Viability |

GI₅₀: The half-maximal growth inhibition concentration.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor potency and selectivity.

Biochemical Kinase Assay (e.g., Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified EGFR protein.

Materials:

-

Recombinant human EGFR kinase domain (wild-type or mutant)

-

Poly-GT peptide substrate

-

ATP (Adenosine triphosphate)

-

Europium-labeled anti-phosphotyrosine antibody

-

XL665-labeled streptavidin

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (serially diluted)

-

384-well microplates

Procedure:

-

Add 2 µL of serially diluted test compound to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the EGFR enzyme and the biotinylated poly-GT substrate.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of ATP solution.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and XL665-labeled streptavidin.

-

Incubate for 1 hour at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio and determine IC₅₀ values from the dose-response curves.

Cell-Based Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay assesses the effect of an inhibitor on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCC827, H1975)

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Test compounds (serially diluted)

-

CellTiter-Glo® Reagent

-

96-well clear-bottom white plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the GI₅₀ values from the dose-response curves.

Visualizations of Signaling Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Caption: Simplified EGFR signaling pathways.

Caption: Workflow for a typical HTRF-based EGFR kinase assay.

Caption: Workflow for a cell-based proliferation assay.

The in vitro characterization of EGFR inhibitors is a critical first step in the drug discovery pipeline. A systematic approach, employing robust biochemical and cell-based assays, is essential for determining the potency, selectivity, and mechanism of action of novel compounds. The methodologies and data presentation formats outlined in this guide provide a framework for the comprehensive evaluation of EGFR inhibitors, facilitating informed decision-making for further preclinical and clinical development.

References

Technical Guide: Cellular Uptake and Distribution of EGFR Inhibitors - A Representative Study Featuring "Egfr-IN-25"

Disclaimer: Information regarding a specific molecule designated "Egfr-IN-25" is not publicly available. This guide, therefore, presents a generalized framework for studying the cellular uptake and distribution of small molecule Epidermal Growth Factor Receptor (EGFR) inhibitors, using "this compound" as a representative example. The quantitative data presented is illustrative and not derived from actual experimental results for this specific compound.

This document is intended for researchers, scientists, and drug development professionals interested in the cellular pharmacology of EGFR inhibitors.

Introduction to EGFR and its Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the receptor tyrosine kinase (RTK) family. Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway, which are crucial for regulating cellular processes like proliferation, survival, and migration.[1][2][3] Aberrant EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[4] Small molecule EGFR inhibitors are a class of drugs designed to block the kinase activity of the receptor, thereby inhibiting its downstream signaling.

Cellular Uptake Mechanisms of Small Molecule Inhibitors

The cellular entry of small molecule inhibitors like a hypothetical this compound can occur through several mechanisms:

-

Passive Diffusion: Small, lipophilic molecules can passively diffuse across the plasma membrane down their concentration gradient. This is a common mechanism for many kinase inhibitors.

-

Facilitated Diffusion: Carrier proteins can facilitate the transport of molecules across the membrane.

-

Active Transport: Transporter proteins, such as those from the ATP-binding cassette (ABC) and solute carrier (SLC) families, can actively move drugs into or out of the cell. For instance, organic anion-transporting polypeptides (OATPs) have been studied in the context of other kinase inhibitors.

The physicochemical properties of this compound, such as its size, charge, and lipophilicity, would be key determinants of its primary uptake mechanism.

Subcellular Distribution of EGFR Inhibitors

Following cellular uptake, an EGFR inhibitor is expected to distribute among various subcellular compartments. The primary site of action for an EGFR inhibitor is the intracellular kinase domain of the receptor, which is located at the plasma membrane and on the membranes of endocytic vesicles. However, EGFR and its inhibitors can also be found in other locations:

-

Cytoplasm: The inhibitor will be present in the cytoplasm as it transits to its target.

-

Endosomes and Lysosomes: EGFR undergoes endocytosis upon activation, and some inhibitors may be trafficked along with the receptor to endosomes and lysosomes for degradation.

-

Nucleus: Some EGFR molecules have been shown to translocate to the nucleus, where they can act as transcriptional regulators. It is plausible that an inhibitor bound to EGFR could also be found in the nucleus.

Quantitative Analysis of Cellular Uptake and Distribution

The following tables present illustrative quantitative data for the cellular uptake and subcellular distribution of a hypothetical this compound.

Table 1: Cellular Uptake of this compound in A549 Cells

| Time (minutes) | Intracellular Concentration (nM) |

| 5 | 50.2 ± 4.1 |

| 15 | 135.8 ± 11.3 |

| 30 | 240.5 ± 20.1 |

| 60 | 350.1 ± 29.2 |

| 120 | 410.6 ± 34.2 |

| 240 | 425.3 ± 35.4 |

Data are presented as mean ± standard deviation (n=3) for cells treated with 500 nM this compound.

Table 2: Subcellular Distribution of this compound in A549 Cells after 1-hour Incubation

| Cellular Fraction | Concentration (nM) | Percentage of Total |

| Cytosolic | 189.1 ± 15.8 | 54.0% |

| Membrane | 122.5 ± 10.2 | 35.0% |

| Nuclear | 28.0 ± 2.3 | 8.0% |

| Organellar | 10.5 ± 0.9 | 3.0% |

Data are presented as mean ± standard deviation (n=3) for cells treated with 500 nM this compound.

Experimental Protocols

Cell Culture

Human lung adenocarcinoma A549 cells, which endogenously express EGFR, would be cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

Cellular Uptake Assay

-

Cell Seeding: A549 cells are seeded in 12-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.

-

Drug Treatment: The culture medium is replaced with fresh medium containing a known concentration of this compound (e.g., 500 nM).

-

Time-Course Incubation: Cells are incubated for various time points (e.g., 5, 15, 30, 60, 120, and 240 minutes).

-

Cell Lysis: At each time point, the medium is aspirated, and the cells are washed three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. The cells are then lysed with a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification: The concentration of this compound in the cell lysates is determined by a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Normalization: The intracellular concentration is normalized to the total protein content of the lysate, determined by a BCA assay.

Subcellular Fractionation

-

Cell Culture and Treatment: A549 cells are grown in larger culture dishes (e.g., 10 cm dishes) and treated with this compound for a specified time (e.g., 1 hour).

-

Cell Harvesting and Lysis: Cells are washed with PBS, scraped, and collected by centrifugation. The cell pellet is resuspended in a hypotonic buffer to swell the cells.

-

Homogenization: The swollen cells are homogenized using a Dounce homogenizer.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate the different subcellular fractions (nuclear, membrane, cytosolic, and organellar).

-

Fraction Analysis: The purity of each fraction is assessed by Western blotting for marker proteins (e.g., Histone H3 for nuclear, Na+/K+ ATPase for membrane, and GAPDH for cytosolic).

-

Quantification: The concentration of this compound in each fraction is quantified by LC-MS/MS.

Visualizations

EGFR Signaling Pathways

References

- 1. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]

- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Navigating EGFR Mutation Resistance: A Technical Guide to Novel Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "Egfr-IN-25" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the principles and methodologies used in the development and evaluation of novel fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors designed to overcome acquired resistance, using publicly available data for representative compounds.

Introduction: The Challenge of Acquired Resistance to EGFR Tyrosine Kinase Inhibitors

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation. However, the initial positive response is often followed by the development of acquired resistance, limiting the long-term efficacy of these therapies.

The most common mechanism of resistance to first- and second-generation EGFR TKIs is the emergence of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. While third-generation TKIs, such as osimertinib, were developed to effectively target the T790M mutation, their use has led to the rise of a new resistance mechanism: the C797S mutation. This mutation, also in exon 20, prevents the covalent binding of irreversible inhibitors like osimertinib.[1]

The development of fourth-generation EGFR inhibitors aims to address this clinical challenge by effectively targeting EGFR harboring both the T790M and C797S mutations, while ideally sparing wild-type (WT) EGFR to minimize toxicity. This guide will delve into the preclinical evaluation of such novel inhibitors, providing an in-depth look at the experimental data, protocols, and underlying signaling pathways.

Quantitative Analysis of Novel Fourth-Generation EGFR Inhibitors

The preclinical evaluation of a novel EGFR inhibitor involves rigorous testing of its potency and selectivity against various EGFR mutations. The following tables summarize representative quantitative data for a hypothetical fourth-generation inhibitor, "Compound X," based on published data for similar molecules.[2][3]

Table 1: In Vitro Enzymatic Activity of Compound X against EGFR Mutants

| EGFR Mutant | IC50 (nM) |

| L858R/T790M/C797S | 0.053 |

| Del19/T790M/C797S | Not Reported |

| L858R/T790M | Not Reported |

| Wild-Type (WT) | 1.05 |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. A lower IC50 indicates higher potency.

Table 2: In Vitro Cellular Proliferation (IC50) of Compound X in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (µM) |

| PC-9 (L858R/T790M/C797S) | Triple Mutant | 0.052 |

| PC-9 (Del19/T790M/C797S) | Triple Mutant | Not Reported |

| H1975 | L858R/T790M | 0.108 - 1.067 |

| HCC827 | Del19 | 0.108 - 1.067 |

| PC-9 | Del19 | 0.108 - 1.067 |

| A431 | Wild-Type | 0.108 - 1.067 |

Cellular IC50 values indicate the concentration of the inhibitor needed to inhibit the proliferation of cancer cell lines by 50%.

Table 3: In Vivo Efficacy of Compound X in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |

| Vehicle | - | - |

| Compound X | 10 | 48.7 |

| Compound X | 20 | 58.4 |

| Compound X | 40 | 70.6 |

| Osimertinib | Not Reported | 30.9 |

Xenograft models involve the implantation of human tumor cells into immunocompromised mice to evaluate the anti-tumor activity of a drug in a living organism.[2]

Key Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of novel therapeutic agents. Below are the methodologies for key experiments typically cited in the preclinical evaluation of fourth-generation EGFR inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of the compound against purified EGFR kinase domains (wild-type and various mutants).

Methodology:

-

Reagents: Recombinant human EGFR kinase domains (WT, L858R/T790M, L858R/T790M/C797S, etc.), ATP, kinase buffer, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor at various concentrations.

-

Procedure:

-

The inhibitor is pre-incubated with the EGFR kinase in the kinase buffer.

-

The kinase reaction is initiated by the addition of ATP and the substrate peptide.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP or ³³P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth of cancer cell lines with different EGFR mutation profiles.

Methodology:

-

Cell Lines: A panel of NSCLC cell lines with well-characterized EGFR mutations (e.g., PC-9 for Del19, H1975 for L858R/T790M, and engineered lines expressing the triple mutant L858R/T790M/C797S).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of the test inhibitor.

-

After a defined incubation period (typically 72 hours), cell viability is measured using a colorimetric or fluorometric assay, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or a reagent that measures ATP content (e.g., CellTiter-Glo).

-

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

Objective: To investigate the effect of the inhibitor on the EGFR signaling pathway within cancer cells.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with the inhibitor at various concentrations for a specific duration. Following treatment, the cells are washed and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation and expression.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human NSCLC cells with the desired EGFR mutation are injected subcutaneously into the flanks of the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The inhibitor is administered to the treatment groups (e.g., orally or via intraperitoneal injection) at different doses, while the control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specific duration of treatment. The tumors are then excised and weighed.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume or weight in the treated groups to the control group.

Visualizing the Core Mechanisms

Diagrams are essential for illustrating the complex biological pathways and experimental processes involved in the development of novel EGFR inhibitors.

Caption: EGFR Signaling Pathways. Activation of EGFR leads to the downstream activation of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cancer cell proliferation and survival.

Caption: Evolution of EGFR TKI Resistance. This diagram illustrates the progression of resistance mutations in EGFR and the development of successive generations of TKIs to overcome them.

Caption: Preclinical Drug Development Workflow for a Novel EGFR Inhibitor. This flowchart outlines the key stages in the preclinical evaluation of a new EGFR TKI.

Conclusion and Future Directions

The development of fourth-generation EGFR inhibitors represents a critical step forward in addressing the ongoing challenge of acquired resistance in EGFR-mutant NSCLC. The preclinical data for emerging compounds are promising, demonstrating potent activity against the formidable T790M and C797S resistance mutations. The rigorous experimental workflows detailed in this guide are essential for identifying and validating candidates with the potential for clinical success.

Future research will likely focus on several key areas:

-

Optimizing Selectivity: Further refining the selectivity of inhibitors for mutant EGFR over wild-type to improve the therapeutic window and reduce off-target toxicities.

-

Combination Therapies: Exploring the synergistic effects of fourth-generation EGFR inhibitors with other targeted agents or immunotherapies to prevent or delay the onset of resistance.

-

Overcoming Other Resistance Mechanisms: Investigating and targeting non-EGFR-dependent resistance pathways that may emerge following treatment with fourth-generation inhibitors.

-

CNS Penetration: Developing inhibitors with improved ability to cross the blood-brain barrier to effectively treat and prevent brain metastases, a common complication in NSCLC.

By continuing to innovate and apply rigorous preclinical evaluation, the scientific community is poised to deliver new therapeutic options that can significantly improve outcomes for patients with EGFR-mutant NSCLC who have developed resistance to current therapies.

References

- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel EGFR inhibitor overcomes common resistances to NSCLC treatments | BioWorld [bioworld.com]

- 3. Novel EGFR inhibitors against resistant L858R/T790M/C797S mutant for intervention of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the EGFR Inhibitor Gefitinib in Cell Culture

A Representative Protocol for Researchers, Scientists, and Drug Development Professionals

Note: The compound "Egfr-IN-25" is not a recognized or publicly documented EGFR inhibitor. Therefore, this document provides a detailed experimental protocol and application notes for Gefitinib , a well-characterized and widely used EGFR inhibitor, as a representative example for researchers working with this class of compounds.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway, which are central to cancer cell growth and survival.[1][4]

Gefitinib is a selective and potent inhibitor of the EGFR tyrosine kinase.[5][6] It competitively binds to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[6][7] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling. This document provides detailed protocols for the use of Gefitinib in cell culture experiments to assess its anti-proliferative effects.

Mechanism of Action of Gefitinib

Gefitinib exerts its therapeutic effect by targeting the ATP-binding pocket of the EGFR tyrosine kinase domain. This competitive inhibition prevents the phosphorylation of EGFR and the activation of downstream pro-survival signaling pathways, ultimately leading to a reduction in tumor cell proliferation and survival.

Caption: Mechanism of Action of Gefitinib.

Quantitative Data: In Vitro Efficacy of Gefitinib

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Gefitinib in various human cancer cell lines.

| Cell Line | Cancer Type | EGFR Status | IC50 (nM) | Reference |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 15 | [7] |

| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 77.26 | [8] |

| H3255 | Non-Small Cell Lung Cancer | L858R Mutation | 3 | [9] |

| H292 | Non-Small Cell Lung Cancer | Wild-Type | 166 | [7] |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | >20,000 | [10] |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R + T790M | 21,461 | [5] |

| DiFi | Colon Cancer | Wild-Type | 20 | [10] |

Note: IC50 values can vary depending on the experimental conditions, such as cell density and assay duration.

Experimental Protocols

Preparation of Gefitinib Stock Solution

Materials:

-

Gefitinib powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Gefitinib is supplied as a lyophilized powder.[6] To prepare a 10 mM stock solution, reconstitute 10 mg of Gefitinib in 2.24 ml of DMSO.[6]

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 3 months.[6]

Cell Culture and Maintenance

Materials:

-

Cancer cell line of interest (e.g., A549, HCC827)

-

Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in T-75 flasks with complete growth medium in a humidified incubator.

-

Subculture the cells when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of Gefitinib on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow Diagram

Caption: Workflow for a Cell Viability (MTT) Assay.

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^4 cells per well in 100 µL of complete growth medium.[7][11]

-

Incubate the plate for 24 hours to allow the cells to attach.

-

Prepare serial dilutions of Gefitinib in complete growth medium. Typical final concentrations may range from 0.001 µM to 50 µM.[7] Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate the plate for 72 hours.[7]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.[7]

Western Blot Analysis of EGFR Signaling

This protocol is for assessing the effect of Gefitinib on the phosphorylation of EGFR and downstream signaling proteins like AKT and ERK.

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of Gefitinib (e.g., 0.1-10 µM) for 2 hours.[6]

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

EGFR Signaling Pathway

The EGFR signaling network is a complex system that regulates key cellular processes. Activation of EGFR leads to the initiation of multiple downstream signaling cascades.

Caption: Simplified EGFR Signaling Pathway.

References

- 1. ClinPGx [clinpgx.org]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Gefitinib | Cell Signaling Technology [cellsignal.com]

- 7. Enhancement of gefitinib-induced growth inhibition by Marsdenia tenacissima extract in non-small cell lung cancer cells expressing wild or mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Egfr-IN-25: No Publicly Available Research Data for this Specific Compound in Non-Small Cell Lung Cancer

Despite a comprehensive search of scientific literature and chemical databases, no specific information, quantitative data, or experimental protocols are publicly available for a compound designated "Egfr-IN-25" in the context of non-small cell lung cancer (NSCLC) research.

This suggests that "this compound" may be an internal designation for a novel or proprietary compound not yet disclosed in public research, a potential misnomer, or a compound that has not been the subject of published scientific study.

While the requested detailed Application Notes and Protocols for this compound cannot be generated due to the absence of data, this report provides a general framework and representative examples based on well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitors used in NSCLC research. This information is intended to serve as a template for researchers, scientists, and drug development professionals working with novel EGFR inhibitors.

General Principles of EGFR Inhibition in NSCLC

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] In a significant subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive activation of the receptor, driving tumorigenesis.[2][3] EGFR inhibitors are a class of targeted therapies designed to block the signaling pathways downstream of the mutated EGFR, thereby inhibiting cancer cell growth and survival.[1][4]

EGFR Signaling Pathway

The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival. In NSCLC with activating EGFR mutations, this pathway is constitutively active, even in the absence of ligand binding. EGFR inhibitors work by competing with ATP for the binding site in the tyrosine kinase domain, thus preventing autophosphorylation and the subsequent activation of downstream signaling.

References

- 1. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-small-cell lung cancer - Wikipedia [en.wikipedia.org]

- 3. Everything You Should Know About NSCLC [webmd.com]

- 4. Understanding the mechanisms of action of EGFR inhibitors in NSCLC: what we know and what we do not know - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Glioblastoma with a Novel EGFR Inhibitor

Disclaimer: The compound "EGFR-IN-25" is not a publicly documented or recognized inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following application notes and protocols have been generated using a representative second-generation, irreversible EGFR inhibitor with known activity in glioblastoma preclinical models as a template. Researchers using a novel compound like "this compound" must determine its specific physicochemical properties, potency, and optimal experimental conditions.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by frequent alterations in the Epidermal Growth Factor Receptor (EGFR), including amplification and activating mutations such as EGFRvIII.[1][2][3] These alterations drive tumor progression, making EGFR a critical therapeutic target.[1][2][3] this compound is a novel, potent, and selective inhibitor of EGFR designed to cross the blood-brain barrier and target the aberrant EGFR signaling prevalent in glioblastoma. These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of this compound in preclinical glioblastoma studies.

Mechanism of Action

This compound is hypothesized to be an irreversible inhibitor that covalently binds to the ATP-binding pocket of the EGFR kinase domain. This mechanism allows for sustained target inhibition in a high-ATP cellular environment. By blocking EGFR autophosphorylation, this compound effectively downregulates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for glioblastoma cell proliferation, survival, and invasion.[2]

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: In Vitro Activity of a Representative EGFR Inhibitor in Glioblastoma Cell Lines

| Cell Line | EGFR Status | IC50 (nM) |

| U87MG (Parental) | Wild-type | >1000 |

| U87MGvIII | EGFRvIII mutant | 50 |

| DK-MG | Endogenous EGFRvIII | 75 |

| Primary GBM Line 1 | EGFR Amplified | 120 |

| Primary GBM Line 2 | Wild-type | >1000 |

Data is representative and should be generated for this compound.

Table 2: In Vivo Efficacy of a Representative EGFR Inhibitor in a U87MGvIII Orthotopic Xenograft Model

| Treatment Group | Median Survival (Days) | % Increase in Lifespan |

| Vehicle Control | 25 | - |

| EGFR Inhibitor (50 mg/kg, daily) | 40 | 60% |

Data is representative and should be generated for this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol determines the cytotoxic and cytostatic effects of this compound on glioblastoma cell lines.

Materials:

-

Glioblastoma cell lines (e.g., U87MGvIII, DK-MG)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Figure 2: Workflow for the cell viability assay.

Protocol 2: Western Blotting for Phospho-EGFR and Downstream Signaling

This protocol assesses the inhibitory effect of this compound on EGFR phosphorylation and downstream signaling pathways.

Materials:

-

Glioblastoma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture glioblastoma cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 3: Orthotopic Glioblastoma Xenograft Model

This protocol evaluates the in vivo efficacy of this compound in a clinically relevant animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Glioblastoma cells expressing luciferase (e.g., U87MGvIII-luc)

-

Stereotactic apparatus

-

Hamilton syringe

-

This compound formulation for in vivo administration

-

Bioluminescence imaging system

-

D-luciferin

Procedure:

-

Anesthetize the mice and secure them in the stereotactic apparatus.

-

Inject 1x10^5 U87MGvIII-luc cells in 5 µL of PBS into the right striatum of the mouse brain.

-

Monitor tumor growth weekly using bioluminescence imaging.

-

Once tumors are established (e.g., day 7 post-injection), randomize mice into treatment and control groups.

-

Administer this compound or vehicle control daily via the appropriate route (e.g., oral gavage).

-

Monitor animal health and body weight regularly.

-

Continue treatment and imaging until neurological symptoms appear or a predetermined endpoint is reached.

-

Perform survival analysis using the Kaplan-Meier method.

Figure 3: Workflow for the in vivo orthotopic xenograft study.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High IC50 in EGFR-mutant cells | Compound instability | Prepare fresh dilutions for each experiment. |

| Low cell permeability | Assess compound uptake in cells. | |

| Presence of drug efflux pumps | Use cell lines with known efflux pump expression profiles. | |

| No inhibition of p-EGFR | Incorrect antibody | Verify antibody specificity. |

| Suboptimal treatment time/dose | Perform a time-course and dose-response experiment. | |

| Toxicity in vivo | Off-target effects | Evaluate selectivity against a panel of kinases. |

| Formulation issues | Optimize the vehicle and administration route. |

Conclusion

This compound represents a promising therapeutic agent for glioblastoma. The protocols and data presented here, based on a representative EGFR inhibitor, provide a framework for its preclinical evaluation. Successful characterization of this compound's efficacy and mechanism of action will be crucial for its further development as a targeted therapy for this devastating disease.

References

Application Notes and Protocols for a Novel EGFR Inhibitor (Egfr-IN-25) in Pancreatic Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the tyrosine kinase receptor family.[1][2] In normal cellular physiology, EGFR is pivotal in regulating key signaling pathways controlling cell growth and differentiation.[1] However, in numerous malignancies, including pancreatic ductal adenocarcinoma (PDAC), EGFR is frequently overexpressed, with reports indicating overexpression in 30% to 95% of cases.[1][3][4] This aberrant expression can lead to the uncontrolled activation of downstream pro-oncogenic signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, which promote tumor cell proliferation, survival, angiogenesis, and metastasis.[2][5][6] Consequently, EGFR has emerged as a significant therapeutic target in pancreatic cancer.

These application notes provide a comprehensive guide for the initial evaluation of "Egfr-IN-25," a hypothetical novel inhibitor of EGFR, in pancreatic cancer cell lines. The protocols outlined below describe standard in vitro assays to characterize its anti-proliferative and pro-apoptotic activity, and its impact on EGFR-mediated signaling.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Human Pancreatic Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit the growth of various pancreatic cancer cell lines by 50%. These values were determined following a 72-hour incubation period.

| Cell Line | KRAS Status | EGFR Expression | This compound IC50 (µM) |

| BxPC-3 | Wild-Type | High | 0.5 ± 0.08 |

| PANC-1 | Mutant (G12D) | High | 8.2 ± 1.1 |

| MiaPaCa-2 | Mutant (G12C) | Low/Moderate | 15.7 ± 2.3 |

| AsPC-1 | Mutant (G12D) | Moderate | 10.5 ± 1.5 |

| Capan-1 | Mutant (G12V) | High | 7.9 ± 0.9 |

| HPAF-II | Mutant (G12D) | Moderate | 9.3 ± 1.2 |

Note: The data presented in this table is illustrative for a hypothetical compound, this compound, and is intended to serve as a template for data presentation.

Table 2: Apoptotic Effects of this compound on BxPC-3 and PANC-1 Cells

The percentage of apoptotic cells was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after a 48-hour treatment with this compound.

| Cell Line | Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| BxPC-3 | Vehicle Control | - | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |

| This compound | 0.5 | 15.8 ± 1.9 | 8.2 ± 1.1 | 24.0 ± 3.0 | |

| This compound | 1.0 | 25.4 ± 2.8 | 12.7 ± 1.5 | 38.1 ± 4.3 | |

| PANC-1 | Vehicle Control | - | 1.8 ± 0.2 | 1.1 ± 0.1 | 2.9 ± 0.3 |

| This compound | 8.0 | 10.2 ± 1.3 | 5.6 ± 0.7 | 15.8 ± 2.0 | |

| This compound | 16.0 | 18.9 ± 2.1 | 9.8 ± 1.2 | 28.7 ± 3.3 |

Note: The data presented in this table is illustrative for a hypothetical compound, this compound, and is intended to serve as a template for data presentation.

Visualizations of Pathways and Workflows

References

- 1. Epidermal Growth Factor Receptor and Its Role in Pancreatic Cancer Treatment Mediated by Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhein sensitizes human pancreatic cancer cells to EGFR inhibitors by inhibiting STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal Growth Factor Receptor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Treatment of pancreatic cancer with epidermal growth factor receptor-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating EGFR-Mutant Cancers Using Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (formerly AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR TKI-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] These application notes provide a comprehensive overview of the use of osimertinib as a research tool for investigating EGFR-mutant cancers, including its mechanism of action, protocols for key experiments, and representative data.

Mechanism of Action

Osimertinib selectively and irreversibly binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR, including the sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[2][3] This covalent binding blocks the downstream signaling pathways that are critical for tumor cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][4] A key advantage of osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which minimizes off-target effects and associated toxicities.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency of osimertinib against various EGFR mutations and its clinical efficacy in patients with EGFR-mutant NSCLC.

Table 1: In Vitro Potency of Osimertinib (IC50 values)

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |

| PC-9 | Exon 19 deletion | 13-54 | [5] |

| HCC827 | Exon 19 deletion | 5.8 ± 3 | [6] |

| H3255 | L858R | 13-54 | [5] |

| H1975 | L858R/T790M | <15 | [1] |

| PC-9VanR | Exon 19 deletion/T790M | <15 | [1] |

Table 2: Clinical Efficacy of Osimertinib in EGFR-Mutant NSCLC

| Clinical Trial (Setting) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| AURA (1st line) | EGFR-mutant | 67% (80 mg), 87% (160 mg) | 19.3 months (160 mg) | [7] |

| FLAURA (1st line) | EGFR-mutant | - | 18.9 months | [] |

| AURA3 (2nd line) | T790M-positive | 71% | 10.1 months | [9] |

| Meta-analysis | EGFR-mutant | 73.2% | - | [10] |

Signaling Pathways and Experimental Workflow Diagrams

References

- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Data Show Osimertinib Effective as First-Line Treatment of NSCLC with EGFR Mutation [ahdbonline.com]

- 9. Osimertinib, a third‐generation EGFR tyrosine kinase inhibitor: A retrospective multicenter study of its real‐world efficacy and safety in advanced/recurrent non‐small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Osimertinib or EGFR-TKIs/chemotherapy in patients with EGFR-mutated advanced nonsmall cell lung cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing EGFR-IN-25 Concentration for IC50 Determination

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of EGFR-IN-25 for accurate IC50 determination. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for an EGFR inhibitor like this compound?

A1: Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of downstream signaling pathways. These pathways, including the RAS-RAF-MEK-ERK, PI3K/AKT, and JAK/STAT pathways, are crucial for regulating cellular processes like proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. EGFR inhibitors like this compound are designed to block the kinase activity of the receptor, thereby inhibiting these downstream signals and impeding tumor growth.

Q2: What is a typical starting concentration range for this compound in an IC50 assay?

A2: For a novel EGFR inhibitor, it is advisable to start with a broad concentration range to capture the full dose-response curve. A common starting point is a serial dilution from a high concentration (e.g., 10 µM or 1 µM) down to a low concentration (e.g., 0.1 nM or 0.01 nM). The specific range should be guided by any preliminary data on the compound's potency. If no prior data exists, a wide screen is recommended.

Q3: Which cell lines are appropriate for determining the IC50 of this compound?

A3: The choice of cell line is critical and depends on the specific research question. Cell lines with known EGFR expression levels and/or mutations are often used. For example, A431 cells are known to overexpress wild-type EGFR. Cell lines with specific EGFR mutations, such as PC-9 (exon 19 deletion) or H1975 (L858R and T790M mutations), are valuable for characterizing the inhibitor's selectivity and efficacy against clinically relevant mutant forms of EGFR.

Experimental Protocols

Detailed Methodology for IC50 Determination using a Cell-Based Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay, such as the MTT or CellTiter-Glo® assay.

-

Cell Seeding:

-

Culture the chosen cell line (e.g., A431, PC-9) to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent, typically DMSO.

-

Perform a serial dilution of the stock solution to create a range of concentrations. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).

-

Include a vehicle control (DMSO only) and a positive control (a known EGFR inhibitor).

-

Remove the medium from the wells and add 100 µL of medium containing the desired concentration of this compound or the controls.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Cell Viability Assessment (Example with MTT):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C in a humidified chamber.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the dose-response curve and determine the IC50 value.

-

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

| Cell Line | EGFR Status | This compound IC50 (nM) |

| A431 | Wild-Type (Overexpressed) | 15.2 |

| PC-9 | Exon 19 Deletion | 2.8 |

| H1975 | L858R / T790M | 250.7 |

| MCF-7 | Low EGFR Expression | >1000 |

Table 2: Recommended Concentration Ranges for Initial Screening

| Potency Estimate | Starting Concentration | Lowest Concentration | Dilution Factor |

| Unknown | 10 µM | 0.1 nM | 3-fold |

| Potent | 1 µM | 0.01 nM | 3-fold |

| Weak | 100 µM | 1 nM | 3-fold |

Troubleshooting Guide

Q: My dose-response curve is flat or shows no inhibition. What could be the problem?

A:

-

Inactive Compound: Verify the integrity and activity of your this compound stock.

-

Incorrect Concentration Range: The concentrations tested may be too low. Try a higher concentration range.

-

Cell Line Resistance: The chosen cell line may be insensitive to EGFR inhibition due to alternative signaling pathways or low EGFR expression.

-

Assay Interference: The compound may interfere with the viability assay. Consider using an orthogonal assay method (e.g., crystal violet staining if you used a metabolic assay).

Q: I am observing high variability between replicate wells. How can I improve my assay precision?

A:

-

Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting during cell seeding.

-

Edge Effects: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

-

Pipetting Errors: Use calibrated pipettes and practice consistent pipetting techniques.

-